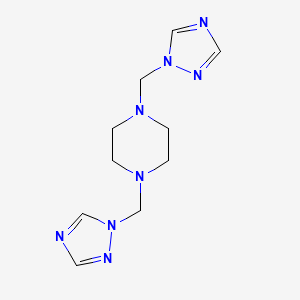

Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)-

Description

Properties

CAS No. |

91272-91-2 |

|---|---|

Molecular Formula |

C10H16N8 |

Molecular Weight |

248.29 g/mol |

IUPAC Name |

1,4-bis(1,2,4-triazol-1-ylmethyl)piperazine |

InChI |

InChI=1S/C10H16N8/c1-2-16(10-18-8-12-6-14-18)4-3-15(1)9-17-7-11-5-13-17/h5-8H,1-4,9-10H2 |

InChI Key |

WHFGLPOOBLVZRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CN2C=NC=N2)CN3C=NC=N3 |

Origin of Product |

United States |

Preparation Methods

Reaction of Piperazine with Formaldehyde Followed by Triazole Coupling

- Procedure: Piperazine is reacted with formaldehyde under controlled conditions to form a bis(hydroxymethyl)piperazine intermediate. This intermediate is then treated with 1H-1,2,4-triazole under reflux conditions to substitute the hydroxyl groups with triazolylmethyl groups.

- Reaction Conditions: Typically, the reaction is carried out in a polar solvent such as ethanol or toluene, with heating for several hours to ensure complete substitution.

- Yield and Purity: This method provides high yields and purity, as confirmed by spectroscopic analysis (IR, NMR) and crystallographic data.

Direct Alkylation Using Chloromethyl Triazole Derivatives

- Procedure: An alternative method involves the synthesis of chloromethyl-1,2,4-triazole derivatives, which are then reacted with piperazine in the presence of a base to facilitate nucleophilic substitution at the nitrogen atoms.

- Reaction Conditions: The reaction is typically performed in an aprotic solvent such as DMF or acetonitrile, at moderate temperatures (50–80°C) for several hours.

- Advantages: This method allows for better control over substitution and can be adapted to introduce substituted triazole rings for derivative synthesis.

Hydrazine-Mediated Cyclization and Subsequent Functionalization

- Procedure: Starting from appropriate hydrazine derivatives and formylated intermediates, the 1,2,4-triazole rings can be constructed in situ on the piperazine scaffold by cyclization reactions involving hydrazine monohydrate and formamide derivatives.

- Reaction Conditions: Reflux in ethanol with catalytic pyridine for 6 hours, followed by treatment with trialkyl orthoformates to complete the triazole ring formation.

- Outcome: This method is useful for synthesizing substituted triazole derivatives on piperazine and has been reported with detailed spectral characterization.

| Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formaldehyde + Triazole Coupling | Piperazine, Formaldehyde, 1,2,4-triazole | Ethanol, Toluene | Reflux (~80-110°C) | 4-8 hours | 70-85 | High purity, straightforward |

| Alkylation with Chloromethyl Triazole | Piperazine, Chloromethyl-triazole, Base | DMF, Acetonitrile | 50-80°C | 6-12 hours | 60-75 | Allows substitution variation |

| Hydrazine Cyclization + Orthoformate | Hydrazine monohydrate, Formyl intermediates, Trialkyl orthoformate | Ethanol, Toluene | Reflux (~80°C) | 6-12 hours | 65-80 | Suitable for substituted triazoles |

- Spectroscopic Analysis: The final compounds are confirmed by IR spectroscopy showing characteristic triazole ring vibrations (~1500-1600 cm^-1), and NMR spectroscopy with signals corresponding to methylene protons linking piperazine and triazole rings. For example, ^1H NMR typically shows singlets for triazole protons around δ 7.7-8.2 ppm and methylene protons around δ 3.5-4.5 ppm.

- Crystallographic Data: Single-crystal X-ray diffraction studies confirm the molecular structure and substitution pattern on the piperazine ring, supporting the synthetic route's efficacy.

- Yields and Purity: Reported yields range from 60% to 85%, with purity confirmed by melting point analysis and chromatographic techniques.

The preparation of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is well-established through several synthetic routes, primarily involving the functionalization of piperazine with methylene linkers followed by coupling with 1,2,4-triazole rings. The choice of method depends on the desired substitution pattern, available reagents, and scale of synthesis. Spectroscopic and crystallographic analyses validate the structure and purity of the synthesized compounds, supporting their use in further pharmaceutical and material science research.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole-substituted piperazine derivatives with reduced functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of piperazine derivatives in combating cancer. For instance, a library of 1,4-disubstituted-1,2,3-triazoles linked to piperazine was synthesized and evaluated for anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, compounds exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like Doxorubicin and Cisplatin .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 9g | MCF-7 | 2 |

| 9k | MCF-7 | 5 |

| Standard | Doxorubicin | 0.64 |

| Standard | Cisplatin | 14 |

Antimicrobial Activity

Piperazine derivatives have also shown promising antibacterial and antifungal properties. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant activity against various pathogens. For example, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives indicates that modifications at specific positions can enhance biological activity. The presence of the triazole ring is crucial for the compound's interaction with biological targets, which can lead to improved potency against diseases .

Study on Antifungal Properties

A review highlighted the efficacy of novel 1,2,4-triazole derivatives as antifungal agents. The study emphasized the need for new antifungal compounds due to the rising resistance against existing treatments. Piperazine-based triazoles were identified as potential candidates for further development in antifungal therapy .

Synthesis and Evaluation of Hybrid Compounds

In one notable study, researchers synthesized hybrid compounds combining piperazine with nitroimidazole and triazole motifs. These compounds were evaluated for their anticancer properties and showed enhanced binding affinity to estrogen receptors, indicating a potential mechanism for their cytotoxic effects .

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Piperazine Derivatives with Thiadiazole Groups

- Compound B : 2,2'-((Piperazin-1,4-diyl)bis(1,3,4-thiadiazol-5,2-diyl))bis(sulfanediyl)dibenzoic acid (C20H16N8O4S4)

Piperazine Derivatives with Dithiol-3-one Groups

- Compound C: 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Structure: Contains sulfur-rich dithiol-3-one rings. Key differences: The dithiol-3-one groups confer strong electrophilicity, enabling nucleophilic substitution reactions. Applications: Potential pharmacological utility due to reactive sulfur sites ().

Piperazine-Triazole Hybrids with Varied Cores

1,4-Bis(1,2,4-triazol-1-ylmethyl)benzene (BBTZ)

1,4-Bis{(2-methyl-5-nitro-1H-imidazole)-2-ethyl propanoate} Piperazine (Compound D)

- Structure : Nitroimidazole substituents linked via ester groups.

- Bioactivity : Displays antibacterial and antifungal activity (90% inhibition of HL-60 tumor cells at 10 μM) ().

- Key contrast : Nitroimidazole’s nitro group enhances redox cycling, unlike triazole’s neutral heterocycle in Compound A .

Pharmacologically Active Piperazine Derivatives

Antitumor Agents: 1,4-Bis[3-(amino-dithiocarboxy)propionyl] Piperazine Derivatives

Antifungal Agents: Triforine (1,4-Bis(1-formamido-2,2,2-trichloroethyl)piperazine)

- Structure : Trichloroethyl and formamido substituents.

- Application : Broad-spectrum fungicide ().

- Contrast : Compound A ’s triazole groups may offer milder toxicity profiles compared to trichloroethyl groups.

Research Implications

Biological Activity

Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

- Molecular Formula : C10H16N8

- CAS Number : 91272-91-2

- Molecular Weight : 0 (not specified in the source)

The compound features a piperazine core substituted with two 1H-1,2,4-triazole moieties. This structural configuration is believed to enhance its biological activity by facilitating interactions with various biological targets.

Synthesis

Piperazine derivatives are often synthesized through methods involving the reaction of piperazine with triazole derivatives. For instance, the synthesis of related compounds has been achieved via N-alkylation processes under varied conditions, which can be adapted for producing Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- .

Antimicrobial Activity

Research indicates that derivatives of piperazine and triazoles exhibit notable antimicrobial properties. A study demonstrated that compounds similar to Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- showed significant antibacterial activity against Gram-negative bacteria such as Escherichia coli. The docking analysis revealed strong binding affinities to bacterial enzymes .

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Significant | |

| Gram-positive strains | Moderate | |

| Staphylococcus aureus | Moderate |

Anticancer Potential

Piperazine derivatives have also been explored for their anticancer properties. A related study highlighted the potential of triazole-containing compounds as anti-mitotic agents in breast cancer cell lines. These compounds were designed to disrupt tubulin polymerization and inhibit cancer cell proliferation .

Antifungal Activity

In addition to antibacterial properties, Piperazine derivatives have shown antifungal activity. Research indicates that certain triazole derivatives possess potent fungicidal effects comparable to standard antifungal agents. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and triazole moieties can significantly influence antifungal efficacy .

Case Studies

Several case studies have been documented regarding the biological evaluation of piperazine derivatives:

- Antimicrobial Evaluation :

- Anticancer Studies :

- Fungal Inhibition :

Q & A

Q. What synthetic methodologies are commonly employed to prepare piperazine derivatives functionalized with 1,2,4-triazole moieties?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") is a robust method for synthesizing 1,2,4-triazole-functionalized piperazines. For example, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)piperazine can be synthesized by reacting 1,4-di(prop-2-yn-1-yl)piperazine with azide derivatives under Cu(I) catalysis. Key parameters include:

- Catalyst: CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) as a reducing agent.

- Solvent system: Dichloromethane (DCM) and water in a 2:1 ratio.

- Reaction time: 2–5 hours at room temperature, yielding up to 94% .

Alternative routes include nucleophilic substitution of halogenated piperazine precursors with triazole-containing nucleophiles, though yields may vary depending on steric and electronic factors .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be utilized to confirm the structure of this compound?

- ¹H/¹³C NMR : The piperazine backbone exhibits characteristic singlet peaks for equivalent methylene protons (δ ~2.5–3.5 ppm). Triazole protons appear as singlets (δ ~7.5–8.5 ppm). Substituent-specific shifts (e.g., methyl groups) further aid assignment .

- IR : Stretching vibrations for C-N (1,2,4-triazole) appear at ~1,520–1,560 cm⁻¹, while piperazine C-N bonds show bands at ~1,120–1,250 cm⁻¹ .

- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) refine crystal structures, resolving bond lengths and angles. For example, piperazine rings typically adopt chair conformations, and triazole substituents form planar arrangements .

Advanced Research Questions

Q. What computational strategies are recommended to study the interaction of this compound with biological targets (e.g., DNA or enzymes)?

- Molecular docking : Use programs like AutoDock Vina or GOLD to model binding modes. For DNA interactions, target the minor groove (e.g., PDB ID: 1BNA). Key parameters:

- Grid box size: 20 × 20 × 20 Å centered on the DNA helix.

- Binding affinity thresholds: ≤ -7.0 kcal/mol (e.g., -7.5 kcal/mol for piperazine-DNA complexes) suggests strong interactions .

- Conformational analysis : Pre-optimize ligand geometry using semi-empirical methods (e.g., AM1) to identify low-energy conformers before docking .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer results)?

- Dose-response assays : Test the compound across a concentration gradient (e.g., 0.1–100 µM) to establish IC₅₀ values. For example, triazole-piperazine hybrids may show dual activity at varying concentrations .

- Mechanistic studies : Use fluorescence quenching or surface plasmon resonance (SPR) to distinguish between DNA intercalation and enzyme inhibition. For instance, fluorescence intensity changes (e.g., ethidium bromide displacement) confirm DNA binding .

Q. What experimental approaches are suitable for evaluating the compound’s potential as an antioxidant or antitumor agent?

- Antioxidant assays :

- DPPH radical scavenging: Measure absorbance at 517 nm after 30-minute incubation.

- FRAP assay: Quantify Fe³+ reduction to Fe²+ at 593 nm .

- Antitumor screening :

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

- Functionalization strategies :

- SAR studies : Compare derivatives with varying substituents (e.g., 2-fluorobenzyl vs. 4-methoxybenzyl) to identify critical pharmacophores .

Q. What crystallographic challenges arise during structural determination, and how can they be addressed?

Q. How should researchers validate synthetic yields and purity for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.